molecular formula C11H20O2 B093458 Heptyl crotonate CAS No. 16930-99-7

Heptyl crotonate

Cat. No. B093458
CAS RN: 16930-99-7
M. Wt: 184.27 g/mol
InChI Key: DOBPEHKISOHXTE-UHFFFAOYSA-N
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Description

Heptyl crotonate is a chemical compound with the molecular formula C11H20O2 . It is also known as 2-butenoic acid, heptyl ester .


Molecular Structure Analysis

Heptyl crotonate has a molecular weight of 184.27880000 . The molecular structure consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Heptyl crotonate appears as a colorless to pale yellow clear liquid . It has a molecular weight of 184.27880000 and a molecular formula of C11H20O2 .

Scientific Research Applications

  • Topical Anti-inflammatory Activity : A study on Pereskia aculeata Miller leaves, which are used in Brazilian traditional medicine for skin treatments, found significant topical anti-inflammatory activity in models of dermatitis. This activity is linked to the reduction of cytokines like IL-6 and TNF-α (Pinto et al., 2015).

  • Antiulcerogenic Mechanisms : Research on dehydrocrotonin, a diterpene from Croton cajucara, showed potential antiulcerogenic effects. This includes modulating gastric juice pH and acid concentration, and possibly acting as a non-competitive antagonist of H2-receptors and muscarinic receptors (Hiruma-Lima et al., 1999).

  • Endoderm Differentiation Protocol : A study described a simple protocol for endoderm differentiation of human embryonic stem cells using crotonate, highlighting its potential in stem cell research (Fang & Li, 2021).

  • Chemical Constituents and Biological Activities : A review of chemical constituents from Croton species and their bioactivities, covering a range of properties like cytotoxic, anti-inflammatory, antifungal, and neurite outgrowth-promoting effects, shows the potential of these species in medicinal research (Xu, Liu, & Liang, 2018).

  • Antibacterial and Enzyme Inhibitory Effects : A study on leaf extracts of Croton menyharthii showed significant antibacterial and enzyme inhibitory activities, supporting its traditional use in folk medicine (Aderogba et al., 2013).

  • Muscle Damage and Lipid Peroxidation : Research on Croton argyrophyllus extract found that it could reduce biomarkers of oxidative stress and muscle damage in rats after high-intensity exercise, indicating potential applications in sports medicine (Silvan Silva De Araújo et al., 2019).

  • Antiproliferative Activity : Methanol extracts of four Croton species were tested against different human cancer cell lines, showing potential antiproliferative activity, especially in leaf extracts of C. erythroxyloides and C. myrianthus (Savietto et al., 2013).

properties

IUPAC Name

heptyl but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBPEHKISOHXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066135
Record name 2-Butenoic acid, heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl crotonate

CAS RN

16930-99-7
Record name Heptyl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16930-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, heptyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, heptyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, heptyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl 2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.257
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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